Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]-
Overview
Description
Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- typically involves the reaction of glycine with 4-[(phenylsulfonyl)amino]benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include sulfonic acids.
Reduction: The major products are amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- involves its interaction with specific molecular targets. It acts as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzoylamino)phenylsulfonyl]glycine
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher specificity and potency in enzyme inhibition, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(benzenesulfonamido)benzoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14(19)10-16-15(20)11-6-8-12(9-7-11)17-23(21,22)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGZCZCPXWYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396650 | |
Record name | Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105959-34-0 | |
Record name | Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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